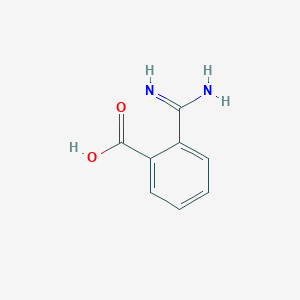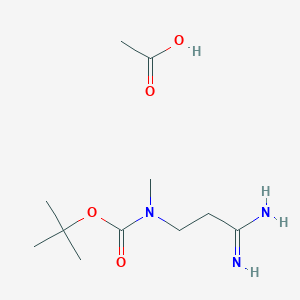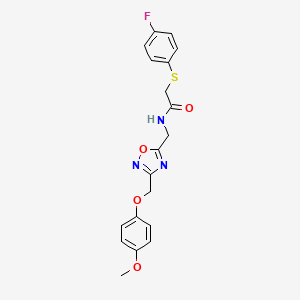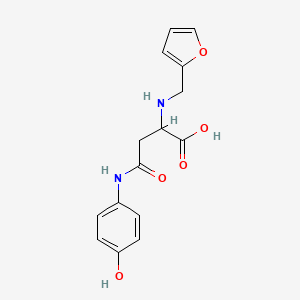![molecular formula C27H23N3O3 B2538011 3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866349-67-9](/img/structure/B2538011.png)
3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple fused rings, including a pyrazole and a quinoline, which are common in pharmacologically active compounds. The presence of methoxy and dimethylphenyl groups may influence its physical properties and reactivity.
Synthesis Analysis
The synthesis of related pyrazoloquinoline compounds involves several steps, including the formation of the pyrazole ring and its subsequent fusion with a quinoline or isoquinoline system. For instance, 1-hydroxypyrazoloquinolines were prepared from 1-benzyloxypyrazole, with the pyridine ring being formed via cyclization involving a formyl group and an amino group of a 2-aminophenyl substituent . Similarly, regioselective acylation and synthesis of amides and thioureas of 3-amino-pyrazoloquinolines have been reported, which could be relevant to the synthesis of the compound . Moreover, multicomponent reactions catalyzed by H3PW12O40 have been used to synthesize pyrazoloquinoline derivatives, indicating the potential for catalytic methods in the synthesis of such complex molecules .
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of nitrogen atoms in the heterocyclic core, which can influence the electronic properties and potential for hydrogen bonding. Single-crystal X-ray diffractometry is often used to determine the precise structure of such compounds . The substitution pattern on the rings, such as methoxy or dimethyl groups, can significantly affect the molecule's conformation and, consequently, its biological activity .
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can undergo various chemical reactions, including regioselective acylation, sulfenylation, and benzannulation . The reactivity of these compounds can be manipulated by the choice of catalysts and reaction conditions. For example, iodine and ascorbic acid have been used to catalyze the synthesis of highly substituted pyrazoloquinoline thioether derivatives . The introduction of substituents like chloro, methoxy, or carboethoxy groups can also be achieved through specific synthetic routes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. For instance, the presence of methoxy and carboethoxy groups can lead to solvatochromic behavior in photoluminescent spectra, indicating a strong electron transfer effect . The introduction of substituents can also affect the compound's lipophilicity, solubility, and stability, which are crucial parameters for potential pharmaceutical applications. The antimicrobial activities of some pyranoquinoline and pyrimidoquinoline derivatives suggest that the compound may also possess such properties .
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Quinoline Derivatives : Research demonstrates the synthesis of various quinoline derivatives, highlighting their potential in developing pharmaceutical compounds. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has shown potent cytotoxic activity against various cancer cell lines, suggesting the utility of quinoline derivatives in cancer research (Deady et al., 2003). Such studies underline the importance of quinoline derivatives in medicinal chemistry and their potential therapeutic applications.
Regioselective Synthesis : The regioselective synthesis of spiroquinolines and their evaluation for antioxidant activity highlight the chemical versatility of quinoline derivatives. This approach provides an environmentally benign method for synthesizing novel antioxidant compounds, showcasing the potential of quinoline derivatives in developing treatments for oxidative stress-related conditions (Patel et al., 2022).
Supramolecular Aggregation Studies : The study of supramolecular aggregation in dihydrobenzopyrazoloquinolines provides insights into the molecular interactions and structural characteristics of these compounds. This research helps in understanding the molecular basis of their potential biological activities and could guide the design of new compounds with enhanced properties (Portilla et al., 2005).
Potential Applications
Antitumor Activity : The synthesis of quinazoline and quinoline derivatives has been explored for their potential antitumor activities. These compounds are synthesized as analogs of potent antitumor alkaloids, indicating the relevance of quinoline derivatives in cancer research and their potential as therapeutic agents (Phillips & Castle, 1980).
Antimicrobial and Antifungal Activity : The antimicrobial and antifungal activities of pyrazoline and pyrazole derivatives underscore the potential of quinoline-based compounds in addressing infectious diseases. This research highlights the chemical diversity and biological relevance of quinoline derivatives in developing new antimicrobial agents (Hassan, 2013).
properties
IUPAC Name |
5-(3,4-dimethylphenyl)-8-[(4-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-16-4-7-19(10-17(16)2)26-22-14-30(13-18-5-8-20(31-3)9-6-18)23-12-25-24(32-15-33-25)11-21(23)27(22)29-28-26/h4-12,14H,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRRJRNDNQVOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=C(C=C6)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)
![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)

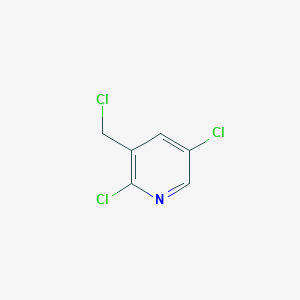
![N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2537934.png)
![5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B2537937.png)
